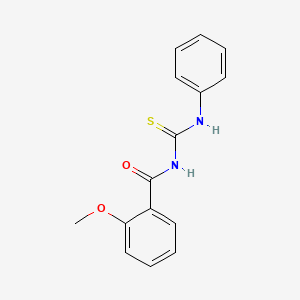
N-(anilinocarbonothioyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(anilinocarbonothioyl)-2-methoxybenzamide, also known as CMDB, is a chemical compound that belongs to the class of carbonothioylamides. It is a potent inhibitor of protein disulfide isomerase (PDI), which is an important enzyme involved in protein folding and quality control. CMDB has gained significant attention in recent years due to its potential applications in various scientific research fields.
作用機序
N-(anilinocarbonothioyl)-2-methoxybenzamide exerts its biological activity by inhibiting the function of PDI, which is an important enzyme involved in protein folding and quality control. PDI is responsible for catalyzing the formation and rearrangement of disulfide bonds in proteins, which is essential for their proper folding and function. By inhibiting PDI, N-(anilinocarbonothioyl)-2-methoxybenzamide disrupts the proper folding of proteins, leading to cell death and other biological effects.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, reduces inflammation by inhibiting the production of pro-inflammatory cytokines, and protects against oxidative stress by increasing the levels of antioxidant enzymes. Additionally, N-(anilinocarbonothioyl)-2-methoxybenzamide has been found to have neuroprotective effects, as it reduces the formation of amyloid-beta plaques and enhances cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(anilinocarbonothioyl)-2-methoxybenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PDI, which makes it a valuable tool for studying the role of PDI in various biological processes. Additionally, N-(anilinocarbonothioyl)-2-methoxybenzamide has low toxicity and is relatively easy to synthesize, which makes it a cost-effective compound for use in lab experiments. However, one limitation of N-(anilinocarbonothioyl)-2-methoxybenzamide is that it has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(anilinocarbonothioyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective PDI inhibitors based on the structure of N-(anilinocarbonothioyl)-2-methoxybenzamide. Additionally, further studies are needed to investigate the potential applications of N-(anilinocarbonothioyl)-2-methoxybenzamide in the treatment of neurodegenerative diseases. Another area of interest is the use of N-(anilinocarbonothioyl)-2-methoxybenzamide as a tool for studying the role of PDI in cancer biology and inflammation. Finally, more research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(anilinocarbonothioyl)-2-methoxybenzamide in vivo, which will be important for its potential development as a therapeutic agent.
合成法
The synthesis of N-(anilinocarbonothioyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzamide with aniline-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide and a reducing agent such as sodium borohydride to yield N-(anilinocarbonothioyl)-2-methoxybenzamide.
科学的研究の応用
N-(anilinocarbonothioyl)-2-methoxybenzamide has been found to have potential applications in various scientific research fields. It has been extensively studied for its anti-cancer properties, as it inhibits the growth and proliferation of cancer cells. N-(anilinocarbonothioyl)-2-methoxybenzamide has also been investigated for its anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines. Additionally, N-(anilinocarbonothioyl)-2-methoxybenzamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-methoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-13-10-6-5-9-12(13)14(18)17-15(20)16-11-7-3-2-4-8-11/h2-10H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTKGXUMKVWRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(anilinocarbonothioyl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)
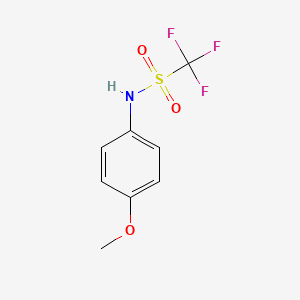
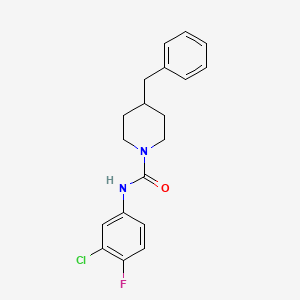
![2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)

![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
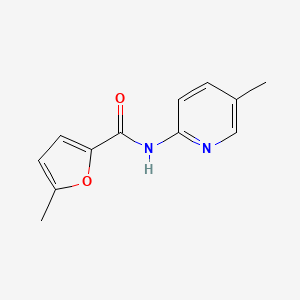

![N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)
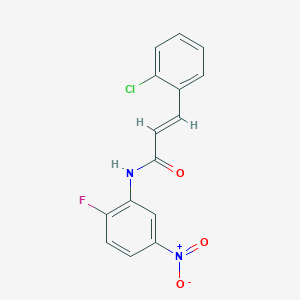
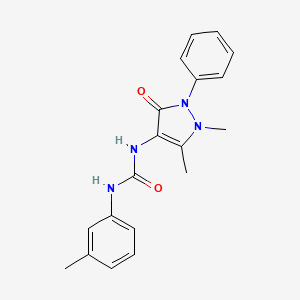
![(4-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenyl)dimethylamine](/img/structure/B5730606.png)
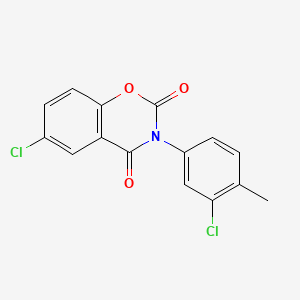
![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)